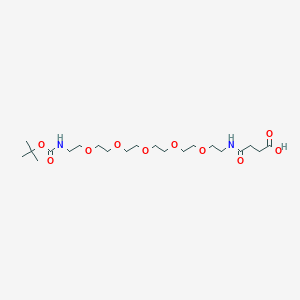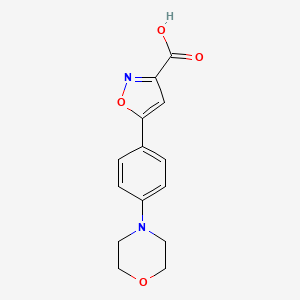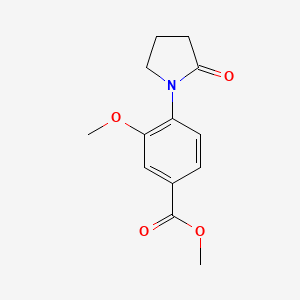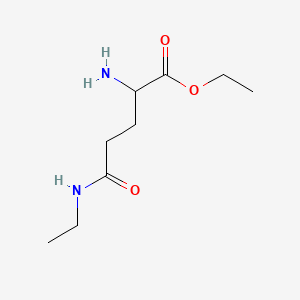![molecular formula C13H20BrN3 B13712153 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is a chemical compound with the molecular formula C12H18BrN3 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a piperidine ring through a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine typically involves the reaction of 6-bromo-3-pyridylmethyl chloride with N,N-dimethyl-4-piperidinamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridylmethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced derivatives, such as piperidine analogs.
Aplicaciones Científicas De Investigación
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can act as an agonist or antagonist, depending on the nature of the target and the specific binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(6-Bromo-3-pyridyl)methyl]-4-ethylpiperazine
- 1-[(6-Bromo-3-pyridyl)methyl]-4-methylpiperazine
- 1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine
Uniqueness
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group on the piperidine ring enhances its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C13H20BrN3 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-[(6-bromopyridin-3-yl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H20BrN3/c1-16(2)12-5-7-17(8-6-12)10-11-3-4-13(14)15-9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Clave InChI |
JVCUWEZSJWDLIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCN(CC1)CC2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)

![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)






![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

